![molecular formula C10H13ClFN B2908660 1-[(3-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride CAS No. 2413886-60-7](/img/structure/B2908660.png)
1-[(3-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride
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Overview
Description
1-[(3-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields. It is known for its unique structure, which includes a cyclopropane ring attached to a fluorophenyl group and an amine group, making it a versatile compound for research and industrial applications .
Preparation Methods
The synthesis of 1-[(3-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride typically involves the following steps:
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to maintain efficiency and consistency.
Chemical Reactions Analysis
1-[(3-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1-[(3-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and neurotransmission, making it a compound of interest in both basic and applied research.
Comparison with Similar Compounds
1-[(3-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-[(4-Fluorophenyl)methyl]cyclopropan-1-amine;hydrochloride and 1-(fluoromethyl)cyclopropan-1-amine;hydrochloride
Uniqueness: The presence of the 3-fluorophenyl group provides distinct electronic and steric properties, influencing its reactivity and interactions compared to its analogs
Biological Activity
1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride (CAS: 2413886-60-7) is a cyclopropanamine derivative that has been studied for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits interesting interactions with various biological targets, making it a candidate for further research in drug development.
The compound's chemical structure features a cyclopropane ring substituted with a 3-fluorobenzyl group, which influences its pharmacological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological assays.
The precise mechanism of action of this compound is not fully elucidated; however, preliminary studies suggest that it may interact with neurotransmitter systems, particularly serotonin receptors. The fluorinated aromatic group can enhance binding affinity and selectivity towards specific receptor subtypes, potentially leading to varied pharmacological effects.
Pharmacological Effects
Research indicates that this compound may exhibit the following pharmacological activities:
- Serotonin Receptor Agonism : Preliminary data suggest that this compound acts as an agonist at the 5-HT2C receptor, which is implicated in mood regulation and appetite control .
- Dopaminergic Activity : The compound's structure allows it to potentially influence dopaminergic pathways, which are crucial in the treatment of psychiatric disorders such as schizophrenia and depression .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit certain enzymes and receptors. For instance, its interaction with serotonin receptors has been characterized through binding affinity assays, showing a moderate to high affinity for the 5-HT2C receptor subtype.
Case Studies
Several studies have explored the biological activity of cyclopropanamines similar to this compound:
- Study on Antidepressant-like Effects : A study evaluated various cyclopropanamine derivatives for their antidepressant-like effects in animal models. Results indicated that compounds with similar structures exhibited significant reductions in immobility time in forced swim tests, suggesting potential antidepressant properties .
- Neuroprotective Properties : Another investigation examined the neuroprotective effects of cyclopropanamines against oxidative stress-induced neuronal cell death. Results showed that these compounds could enhance cell viability under stress conditions, highlighting their potential therapeutic applications in neurodegenerative diseases .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-3-1-2-8(6-9)7-10(12)4-5-10;/h1-3,6H,4-5,7,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJGVKJDVKSTHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC(=CC=C2)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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